

Application Notes and Protocols for AX20017 in J774 Cell Line Experiments

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Compound of Interest

Compound Name: AX20017

Cat. No.: B15568479

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Introduction

AX20017 is a potent and highly specific inhibitor of Mycobacterium tuberculosis (Mtb) Protein Kinase G (PknG), a key virulence factor that allows mycobacteria to survive within host macrophages.[1][2] PknG plays a crucial role in preventing the fusion of phagosomes containing mycobacteria with lysosomes, thereby protecting the bacteria from degradation.[1][3] By inhibiting PknG, **AX20017** promotes phagosome-lysosome fusion, leading to the killing of intracellular mycobacteria.[1] The murine macrophage-like cell line, J774, is a widely used model system to study macrophage functions and host-pathogen interactions, including those involving Mycobacterium tuberculosis. These notes provide detailed protocols and data for the application of **AX20017** in experiments utilizing the J774 cell line.

Mechanism of Action

AX20017 acts as an ATP-competitive inhibitor, targeting the ATP-binding pocket of the PknG kinase domain. This selective inhibition disrupts the signaling cascade that prevents phagolysosome formation, effectively restoring the macrophage's innate ability to clear mycobacterial infections. Studies have shown that **AX20017** is highly selective for mycobacterial PknG and does not significantly affect a panel of 28 archetypal human kinases, highlighting its potential as a specific anti-mycobacterial agent with minimal off-target effects on host cells.

Quantitative Data Summary

The following table summarizes key quantitative data from experiments using **AX20017** in the J774 cell line.

Parameter	Cell Line	Value/Concentration	Experimental Context	Reference
Inhibitor Concentration	J774.1	10 μ M	Phagosome-lysosome fusion analysis in BCG-infected cells.	
Inhibitor Concentration	J774	20 μ M	Observation of PMA-treated cells via video microscopy.	
Inhibitor Concentration	J774	Up to 63 μ M	In vitro kinase assays of PknG.	
Phagocytic Activity	J774.1	No significant reduction	Assessed using fluorescent beads.	
Cytotoxicity	J774.1	Cytotoxicity observed at concentrations > 2 μ M	Measured by MTT assay after 24 hours.	

Experimental Protocols

Protocol 1: Assessment of Phagosome-Lysosome Fusion in J774 Cells

This protocol details the procedure to assess the effect of **AX20017** on the fusion of mycobacteria-containing phagosomes with lysosomes in J774.1 macrophages.

Materials:

- J774.1 cell line (ATCC TIB-67)
- Complete growth medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
- Mycobacterium bovis BCG (or other suitable mycobacterial strain) expressing a fluorescent protein (e.g., GFP)
- **AX20017** (Merck Millipore)
- Primary antibody: Anti-LAMP1 (CD107a) antibody
- Secondary antibody: Alexa Fluor conjugated secondary antibody
- Methanol for fixation
- Phosphate Buffered Saline (PBS)
- Culture slides or coverslips in multi-well plates

Procedure:

- Cell Seeding: Seed J774.1 cells onto culture slides or coverslips in 24-well plates at a density that will result in a confluent monolayer for infection. Culture overnight at 37°C in a 5% CO₂ incubator.
- Infection: Infect the J774.1 cell monolayer with fluorescently labeled mycobacteria at a Multiplicity of Infection (MOI) of 10.
- Incubation: Incubate for 30 minutes to allow for phagocytosis.
- Treatment: Wash the cells with warm PBS to remove extracellular bacteria. Add fresh complete growth medium containing 10 µM **AX20017**. A vehicle control (e.g., DMSO) should be run in parallel.
- Incubation: Incubate the treated and control cells for 90 minutes at 37°C.
- Fixation: Wash the cells with PBS and fix with cold methanol for 4 minutes at -20°C.

- Immunostaining:
 - Wash the fixed cells with PBS.
 - Incubate with a primary antibody against LAMP1 for 45 minutes at room temperature to stain lysosomes.
 - Wash with PBS and incubate with a corresponding fluorescently labeled secondary antibody.
- Microscopy: Mount the slides/coverslips and observe using a confocal laser scanning microscope.
- Analysis: Quantify the co-localization of the fluorescent mycobacteria with the LAMP1 signal. An increase in co-localization in the **AX20017**-treated cells compared to the control indicates enhanced phagosome-lysosome fusion. Count at least 100 randomized events per condition.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol is for evaluating the cytotoxic effects of **AX20017** on J774.1 cells.

Materials:

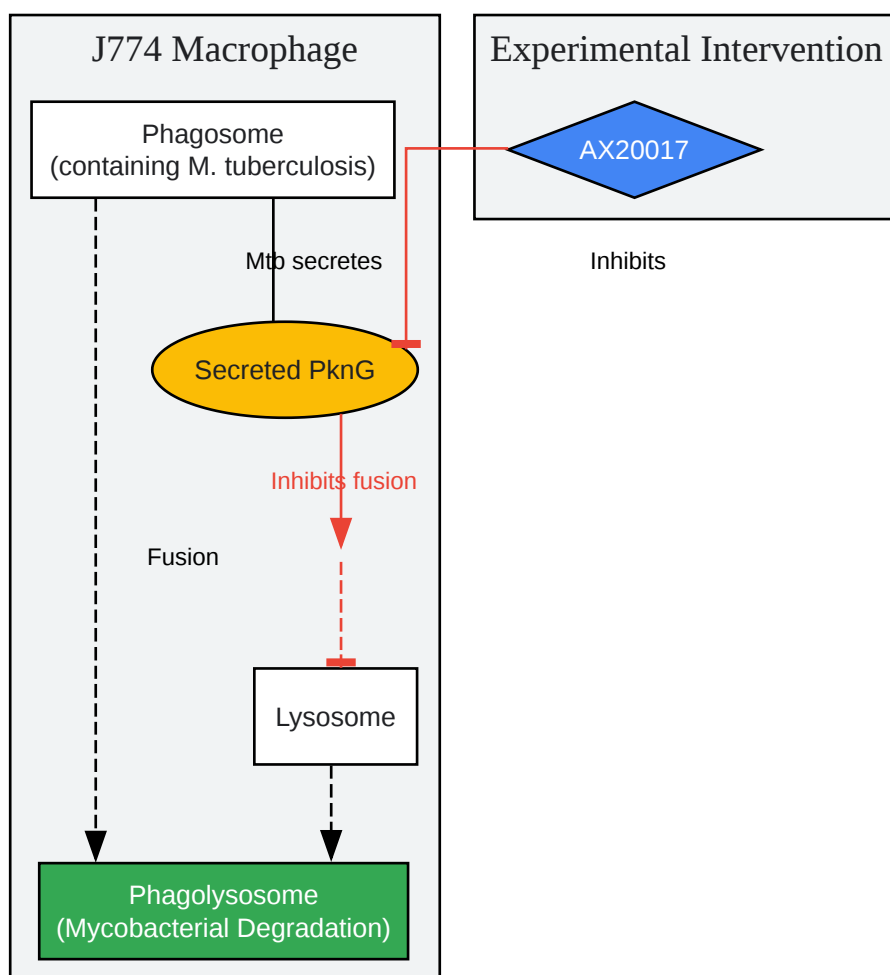
- J774.1 cell line
- Complete growth medium
- **AX20017**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well plates

Procedure:

- Cell Seeding: Seed J774.1 cells into a 96-well plate at a density of approximately 1×10^4 cells per well and allow them to adhere overnight.

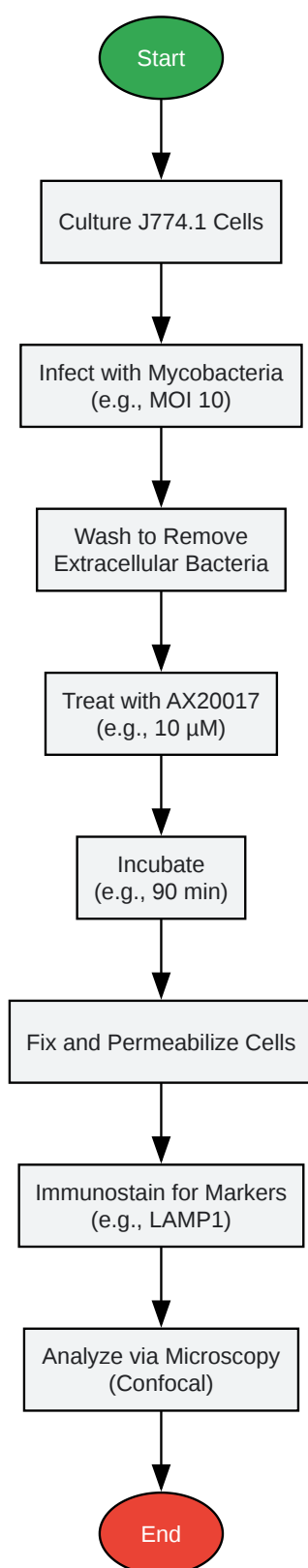
- Treatment: Prepare serial dilutions of **AX20017** in complete growth medium. Remove the old medium from the cells and add the different concentrations of **AX20017**. Include a vehicle control.
- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours.
- Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations



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Caption: **AX20017** inhibits Mtb PknG, promoting phagosome-lysosome fusion.



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Caption: Experimental workflow for assessing **AX20017** efficacy in J774 cells.

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